Lithium hexafluoroarsenate

Übersicht

Beschreibung

Synthesis Analysis

Lithium hexafluoroarsenate's synthesis involves processes that yield high cycling efficiencies, demonstrating its potential for battery applications. Desjardins et al. (1985) prepared this compound/2-methyl tetrahydrofuran electrolytes, achieving reproducible cycling efficiencies above 97%, indicating superior electrolyte quality for battery systems (Desjardins, Cadger, Salter, Donaldson, & Casey, 1985).

Wissenschaftliche Forschungsanwendungen

Advanced Battery Technologies

Lithium hexafluoroarsenate (LiAsF6) is significant in the development of advanced lithium batteries, particularly lithium-metal (Li-metal), lithium-oxygen (Li-O2), and lithium-sulfur (Li-S) batteries. These next-generation batteries require a re-evaluation of Li-salts due to their different electrochemical and chemical reactions. LiAsF6, with its stability at high voltages, is considered crucial in these applications (Younesi et al., 2015).

Electrochemical Properties in Solvents

Research has explored the electrochemical behavior of concentrated LiAsF6 solutions in solvents like tetrahydrofuran and methyl acetate. These studies are essential for understanding LiAsF6's specific conductivity and its efficiency in lithium cycling systems (Tyunina & Chekunova, 2015).

Synthesis Methods

Innovative methods for synthesizing LiAsF6 have been developed, enhancing the production process. A notable advancement is a low-temperature solid-state procedure, providing an environmentally friendly and cost-effective way of synthesizing LiAsF6 for use in lithium cells (Subramania et al., 2005).

Physical Chemistry in Electrolytes

LiAsF6's role in forming polymer electrolytes for lithium power sources has been examined, focusing on its interaction with components like tetrahydrofuran. Understanding its ionic association and solvation numbers is crucial for the creation of effective lithium power sources (Afanas’ev et al., 2007).

Thermodynamic Properties and Decomposition

The thermodynamic properties and decomposition behavior of LiAsF6 have been studied, providing insights into its stability and reactivity under various conditions. This research is vital for understanding its behavior in high-temperature applications and during thermal decomposition (Gavrichev et al., 2003).

Hybrid Polymer Electrolytes

LiAsF6 has been used to develop hybrid polymer electrolytes for electrochromic devices (ECDs). These electrolytes, characterized by their conductivity, thermal stability, and electrochemical properties, have shown promising results in ECD applications (Rodrigues et al., 2011).

Wirkmechanismus

Target of Action

Lithium hexafluoroarsenate is primarily used in the fabrication of lithium-ion batteries . In this context, its primary targets are the anode, cathode, and electrolyte within the battery .

Mode of Action

The compound interacts with its targets (anode, cathode, and electrolyte) during the charge-discharge cycle of the battery . The exact nature of these interactions is complex and depends on the specific design and materials of the battery.

Biochemical Pathways

It plays a crucial role in the electrochemical processes within a lithium-ion battery .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system, in the context of this compound, we can discuss its physical properties. It forms crystals and is well-soluble both in water and organic solvents . It also forms a crystallohydrate of the composition Li[AsF6]•H2O .

Result of Action

The primary result of this compound’s action within a lithium-ion battery is the facilitation of the charge-discharge cycle . This enables the formation of greener and sustainable batteries for electrical energy storage .

Safety and Hazards

Lithium hexafluoroarsenate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment . Wear chemical impermeable gloves. Ensure adequate ventilation . Remove all sources of ignition. Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

lithium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZQZEYBOGZTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

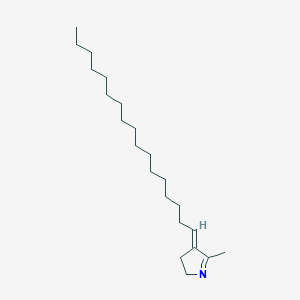

[Li+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885465 | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Lithium hexafluoroarsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

29935-35-1 | |

| Record name | Lithium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29935-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes LiAsF₆ a suitable electrolyte salt for lithium batteries?

A1: LiAsF₆ exhibits high ionic conductivity when dissolved in aprotic organic solvents, a crucial characteristic for efficient lithium ion transport in batteries. [, , , ] Additionally, it demonstrates good compatibility with lithium metal anodes, leading to improved cycling efficiencies compared to other salts. [, ]

Q2: How does the presence of nitrile groups in polymer electrolytes impact LiAsF₆'s behavior?

A3: Studies on acrylonitrile-butadiene copolymer-LiAsF₆ systems indicate that increasing nitrile groups broadens the homogeneity region of the macromolecular ionic solution formed. [] This suggests potential for tailoring electrolyte properties by manipulating the polymer structure.

Q3: Are there any safety concerns regarding the use of LiAsF₆ in batteries?

A4: While LiAsF₆ offers desirable electrochemical properties, its thermal stability is a concern. [] Studies using accelerating rate calorimetry reveal that thermal decomposition of electrolytes containing LiAsF₆ can occur, posing safety risks, especially under abusive conditions like overcharging. []

Q4: What is the molecular structure of LiAsF₆?

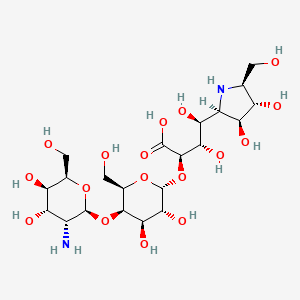

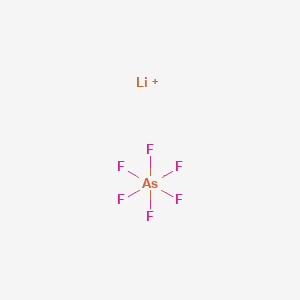

A5: LiAsF₆ features a lithium cation (Li⁺) ionically bonded to a hexafluoroarsenate anion (AsF₆⁻). The AsF₆⁻ anion has an octahedral geometry with six fluorine atoms surrounding a central arsenic atom. []

Q5: How does the structure of LiAsF₆ influence its interactions with solvents?

A6: Computational studies and spectroscopic analyses, such as infrared spectroscopy, reveal that LiAsF₆ interacts with solvents primarily through ion-dipole interactions. [, ] The strength of these interactions depends on the solvent's polarity and can influence ion association and solvation dynamics. [, , , ]

Q6: Can computational methods predict the performance of LiAsF₆ in different electrolytes?

A7: Yes, molecular dynamics simulations and density functional theory calculations provide insights into LiAsF₆'s behavior in various solvents. [, ] These simulations help predict properties like ionic conductivity, solvation structures, and ion pairing, aiding in the design of improved electrolytes.

Q7: How stable is LiAsF₆ in organic solvents over time?

A8: While LiAsF₆ generally exhibits good stability in aprotic organic solvents, its long-term stability can be affected by factors like solvent purity, storage temperature, and the presence of impurities. [, ] Studies show that electrolyte degradation, possibly due to peroxide formation, can occur over time, negatively impacting cycling performance. []

Q8: Are there any strategies to enhance the stability of LiAsF₆-based electrolytes?

A9: Research suggests adding specific compounds, like polymerization inhibitors, can improve the long-term stability of LiAsF₆ electrolytes. [] Additionally, careful purification of solvents and rigorous quality control during electrolyte preparation are crucial for minimizing degradation pathways. [, ]

Q9: What are the environmental concerns associated with LiAsF₆?

A10: The presence of arsenic in LiAsF₆ raises concerns regarding its toxicity and potential environmental impact. [] Safe disposal methods and potential arsenic leaching from batteries need careful consideration.

Q10: What are some essential tools and resources for LiAsF₆ research?

A12: Essential tools include electrochemical workstations for characterizing battery performance, spectroscopic techniques (NMR, IR, Raman) for structural analysis, and computational software for molecular modeling. [, , , ] Collaborative research efforts and access to high-purity chemicals are crucial for advancing the field.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)

![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)